molecular formula C20H21N5O2 B12496960 4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile

4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile

Cat. No.: B12496960
M. Wt: 363.4 g/mol
InChI Key: LTRPOGZBTCIIKK-UHFFFAOYSA-N
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Description

4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with 4-methylpiperidine under suitable conditions.

    Attachment of the benzonitrile group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under certain conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Its inhibitory properties make it a candidate for drug development, especially for targeting specific enzymes involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile
  • 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzamide
  • 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzoic acid

Uniqueness

The uniqueness of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile lies in its specific structure, which allows it to interact with certain enzymes in a highly selective manner. This selectivity makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile

InChI

InChI=1S/C20H21N5O2/c1-12-6-8-25(9-7-12)20-23-18-17(19(27)24-20)15(10-16(26)22-18)14-4-2-13(11-21)3-5-14/h2-5,12,15H,6-10H2,1H3,(H2,22,23,24,26,27)

InChI Key

LTRPOGZBTCIIKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=C(C=C4)C#N)C(=O)N2

Origin of Product

United States

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